

Application and Protocol Guide: Quantitative Analysis of 2'-Chloro-6'-fluoroacetophenone

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Compound of Interest

Compound Name: 2'-Chloro-6'-fluoroacetophenone

Cat. No.: B1585737

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Abstract: This document provides a comprehensive guide to the validated analytical methods for the quantitative determination of **2'-Chloro-6'-fluoroacetophenone**, a key intermediate in pharmaceutical and chemical synthesis. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established analytical principles to ensure accuracy, precision, and robustness. This guide also includes protocols for the spectroscopic characterization of the compound.

Introduction: The Analytical Imperative

2'-Chloro-6'-fluoroacetophenone (CAS No. 87327-69-3) is a halogenated aromatic ketone. Its precise quantification is critical for several reasons:

- **Reaction Monitoring:** Tracking the consumption of the starting material or the formation of the product in synthetic processes.
- **Purity Assessment:** Determining the purity of the final product and identifying any process-related impurities.
- **Quality Control:** Ensuring batch-to-batch consistency in manufacturing, which is paramount in the pharmaceutical industry.

- **Stability Studies:** Assessing the degradation of the compound under various storage conditions.

This application note details robust and validated methods for the accurate quantification of this compound, addressing the need for reliable analytical procedures in research and industrial settings.

Physicochemical Properties

Understanding the fundamental properties of **2'-Chloro-6'-fluoroacetophenone** is the cornerstone of method development. These characteristics directly influence the choice of solvents, chromatographic conditions, and detection techniques.

Property	Value	Source
CAS Number	87327-69-3	[1]
Molecular Formula	C ₈ H ₆ ClFO	[1]
Molecular Weight	172.58 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	191.8 ± 20.0 °C (Predicted)	[2][3]
Density	1.258 ± 0.06 g/cm ³ (Predicted)	[2][3]
Refractive Index (n D20)	1.511	[2][3]
Water Solubility	Sparingly soluble	[3]
Storage Temperature	Room Temperature, sealed in dry conditions	[3]

The compound's relatively low volatility and thermal stability make it amenable to both GC and HPLC analysis. Its UV absorbance, arising from the substituted benzene ring and carbonyl group, allows for sensitive detection by HPLC-UV.

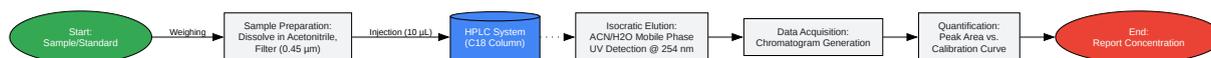
Primary Quantitative Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the preferred method for routine quality control due to its robustness, precision, and high throughput. The method separates compounds based on their hydrophobicity. **2'-Chloro-6'-fluoroacetophenone**, being a moderately polar molecule, is well-retained on nonpolar stationary phases like C18.

Rationale for Method Design

- **Stationary Phase:** An ODS-C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds.[4]
- **Mobile Phase:** A mixture of acetonitrile and water provides excellent separation efficiency. Acetonitrile is a common organic modifier that offers good peak shape and low viscosity. A small amount of acid (e.g., trifluoroacetic acid) can be added to the mobile phase to sharpen peaks by ensuring the analyte is in a single ionic state, although it is often not necessary for neutral compounds like this one.[4]
- **Detection:** The conjugated system of the aromatic ring and the carbonyl group results in strong UV absorbance, typically around 254 nm, allowing for sensitive and specific detection. [4]

Experimental Workflow: HPLC Analysis



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Caption: Workflow for HPLC quantification of **2'-Chloro-6'-fluoroacetophenone**.

Detailed Protocol: HPLC-UV

1. Equipment and Reagents:

- High-Performance Liquid Chromatograph with a UV-Vis Detector.
- ODS-C18 Column (e.g., 4.6 x 150 mm, 5 μm particle size).

- Acetonitrile (HPLC Grade).
- Deionized Water (18.2 MΩ·cm).
- **2'-Chloro-6'-fluoroacetophenone** reference standard.
- Class A volumetric flasks and pipettes.
- 0.45 μm syringe filters.

2. Preparation of Standard Solutions:

- Stock Standard (1000 μg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 μg/mL) by serial dilution of the stock standard with the mobile phase.

3. Preparation of Sample Solution:

- Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., ~100 μg/mL).
- Dissolve and dilute to volume with acetonitrile.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

Parameter	Condition
Column	ODS-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

5. Data Analysis and Quantification:

- Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Quantify the amount of **2'-Chloro-6'-fluoroacetophenone** in the sample by interpolating its peak area into the calibration curve.

Method Validation Parameters (Illustrative Data)

A validated method ensures trustworthy results. Key parameters include:

Parameter	Result	Acceptance Criteria
Linearity (R^2)	> 0.999	$R^2 \geq 0.995$
Limit of Detection (LOD)	0.5 µg/mL	Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)	1.5 µg/mL	Signal-to-Noise Ratio ≥ 10
Accuracy (Recovery)	98.5% - 101.2%	98.0% - 102.0%
Precision (%RSD)	< 1.5%	$\leq 2.0\%$

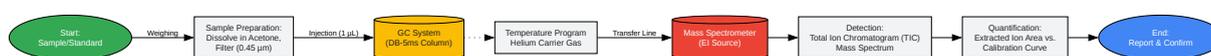
Confirmatory Method: Gas Chromatography (GC)

GC is an excellent technique for separating and analyzing volatile and semi-volatile compounds that are thermally stable. Coupled with a mass spectrometer (MS), it provides high selectivity and structural confirmation, making it an ideal confirmatory method.

Rationale for Method Design

- **Injection Technique:** A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. The compound's boiling point of $\sim 192^{\circ}\text{C}$ makes it suitable for standard GC injection temperatures without degradation.[3]
- **Stationary Phase:** A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is effective for separating aromatic compounds.
- **Temperature Programming:** A temperature gradient is employed to ensure good separation of the analyte from any solvent or impurities and to maintain a sharp peak shape.
- **Detection:** A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds. For higher specificity and confirmation of identity, a Mass Spectrometer (MS) is used, which fragments the molecule into a characteristic pattern.[5]

Experimental Workflow: GC-MS Analysis



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Caption: Workflow for GC-MS quantification of **2'-Chloro-6'-fluoroacetophenone**.

Detailed Protocol: GC-MS

1. Equipment and Reagents:

- Gas Chromatograph with a Mass Selective Detector or Flame Ionization Detector.

- Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Acetone or Ethyl Acetate (GC Grade).
- Helium (Carrier Gas, 99.999% purity).
- **2'-Chloro-6'-fluoroacetophenone** reference standard.

2. Preparation of Solutions:

- Prepare stock and working standards in acetone or ethyl acetate, following the same procedure as for the HPLC method.
- Prepare the sample solution in the same solvent to a concentration within the calibration range. Filter if necessary.

3. Chromatographic and MS Conditions:

Parameter	GC Condition	MS Condition
Inlet Temperature	250 °C	Ion Source
Injection Mode	Split (e.g., 50:1)	Source Temp.
Injection Volume	1 µL	Quadrupole Temp.
Carrier Gas	Helium	Electron Energy
Flow Rate	1.0 mL/min (Constant Flow)	Scan Range
Oven Program	100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min	Acquisition Mode

4. Data Analysis and Quantification:

- Identify the analyte peak in the Total Ion Chromatogram (TIC) by its retention time and mass spectrum.

- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key fragments would include the molecular ion (m/z 172) and fragments corresponding to the loss of Cl, F, COCH_3 , etc.
- For quantification, use the peak area from the TIC or, for higher selectivity, the area of a specific, abundant extracted ion.
- Generate a calibration curve and calculate the sample concentration as described for the HPLC method.

Spectroscopic Characterization Methods

While chromatography is used for quantification, spectroscopic techniques are indispensable for confirming the chemical identity and structure of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6] For **2'-Chloro-6'-fluoroacetophenone**, the key diagnostic absorption bands are:

- Carbonyl ($\text{C}=\text{O}$) Stretch: A strong, sharp absorption band is expected in the region of $1680\text{-}1700\text{ cm}^{-1}$. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[7]
- Aromatic C-H Stretch: Peaks typically appear above 3000 cm^{-1} . [7]
- Aromatic C=C Bending: Characteristic absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl and C-F Stretches: These will appear in the fingerprint region (typically $< 1400\text{ cm}^{-1}$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.[8]

- ^1H NMR: The spectrum would show signals for the three aromatic protons and the three methyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3-substitution pattern on the benzene ring. The methyl protons of the acetyl group would appear as a singlet.

- ^{13}C NMR: The spectrum would show eight distinct carbon signals: one for the carbonyl carbon, six for the aromatic carbons (two of which are substituted), and one for the methyl carbon.[8] The chemical shifts provide evidence of the electronic environment of each carbon atom.

Conclusion

This guide outlines robust and reliable analytical methods for the quantification and characterization of **2'-Chloro-6'-fluoroacetophenone**. The primary method, RP-HPLC with UV detection, is ideal for routine quality control due to its accuracy, precision, and high throughput. The confirmatory GC-MS method provides an orthogonal technique with high specificity, confirming both the identity and quantity of the analyte. Together, these protocols provide a comprehensive analytical framework for researchers and industry professionals, ensuring the quality and consistency of **2'-Chloro-6'-fluoroacetophenone** in its various applications.

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